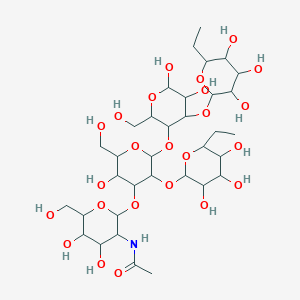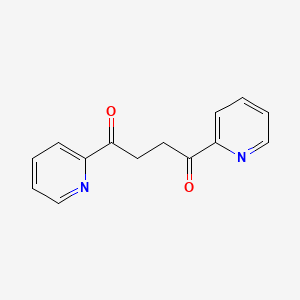
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide is an organic compound characterized by the presence of a chlorophenethyl group and a chlorinated dimethylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenethylamine and 3-chloro-2,2-dimethylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.
Procedure: The 2-chlorophenethylamine is added to a solution of 3-chloro-2,2-dimethylpropanoyl chloride in the chosen solvent. The mixture is stirred at a low temperature (0-5°C) to control the reaction rate and minimize side reactions. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the amide group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of carboxylic acids or nitro compounds.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
Chemistry
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of chlorinated amides on cellular processes. It may serve as a model compound for investigating the metabolism and toxicity of similar structures.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. It may be explored for its activity against specific biological targets.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers or coatings.
作用機序
The mechanism by which N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. The chlorophenethyl group may interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N1-(2-chlorophenethyl)-2,2-dimethylpropanamide: Lacks the additional chlorine atom, potentially altering its reactivity and biological activity.
N1-(2-bromophenethyl)-3-chloro-2,2-dimethylpropanamide: Substitution of chlorine with bromine can affect the compound’s electronic properties and reactivity.
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylbutanamide: Variation in the alkyl chain length can influence the compound’s solubility and interaction with biological targets.
Uniqueness
N1-(2-chlorophenethyl)-3-chloro-2,2-dimethylpropanamide is unique due to the presence of both chlorophenethyl and chlorinated dimethylpropanamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
243963-37-3 |
|---|---|
分子式 |
C13H17Cl2NO |
分子量 |
274.18 g/mol |
IUPAC名 |
3-chloro-N-[2-(2-chlorophenyl)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-13(2,9-14)12(17)16-8-7-10-5-3-4-6-11(10)15/h3-6H,7-9H2,1-2H3,(H,16,17) |
InChIキー |
VRRFXCMOQBCUAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCl)C(=O)NCCC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



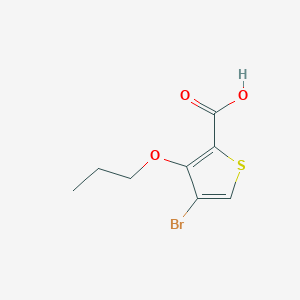

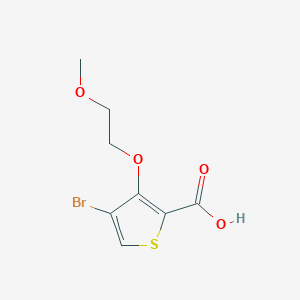



![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
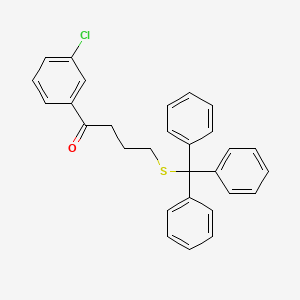
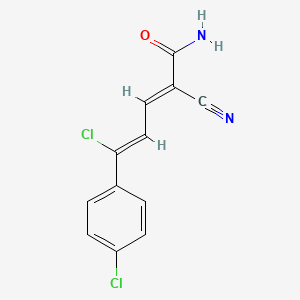
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

